(3R)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Free amines after Boc deprotection.
Scientific Research Applications
®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of ®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid: is similar to other Boc-protected amino acids and peptides.
tert-Butoxycarbonyl (Boc) protected compounds: These include various amino acids and peptides where the amino group is protected by the Boc group.
Uniqueness
The uniqueness of ®-3-(tert-Butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid lies in its specific structure, which combines the indene ring system with a Boc-protected amino group. This combination offers unique reactivity and stability, making it valuable in synthetic organic chemistry .
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-6-9-4-5-10(13(17)18)8-11(9)12/h4-5,8,12H,6-7H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
InChI Key |
ZUMGCXBQQOWLQS-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=C(C=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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